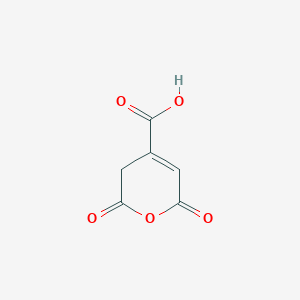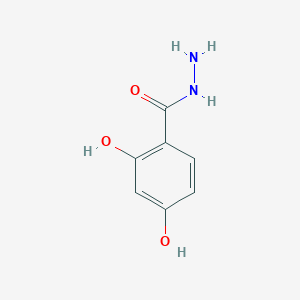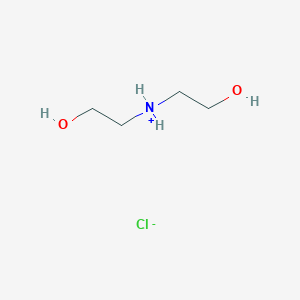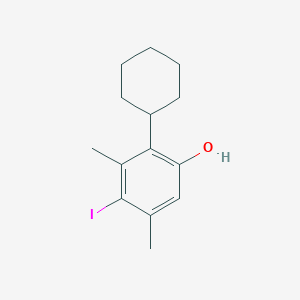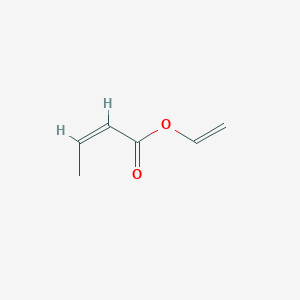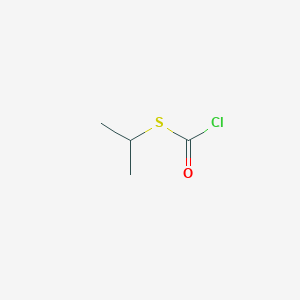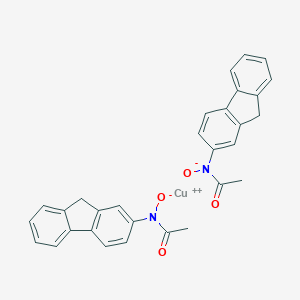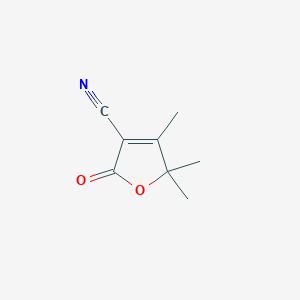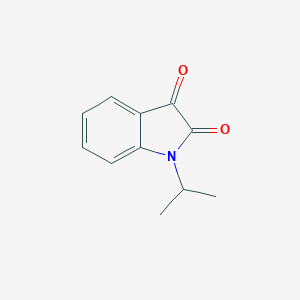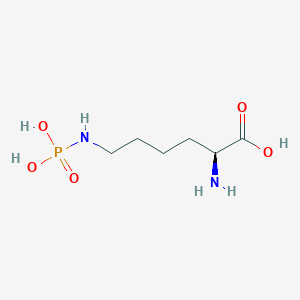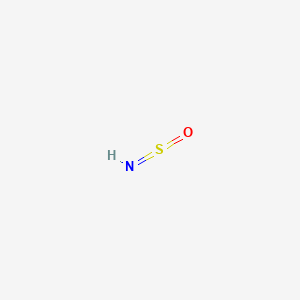
Thionylimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thionylimide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a reactive intermediate that is commonly used as a reagent in organic chemistry. Thionylimide has a unique structure that allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers in many fields.
Applications De Recherche Scientifique
1. Electronic Structures and Isomerization Pathways
- The potential energy surface (PES) of thionylimide has been analyzed using ab initio MO and density functional calculations. This study identifies eight possible isomers, exploring isomerization pathways such as conversion to thiocyanic acid and nitrosothiols (Bharatam et al., 2006).
2. Vibrational Frequencies and Basis Set Effects
- Research on thionylimide's geometry and harmonic force field reveals significant basis set and electron correlation effects. This study provides insights into the bonding and vibrational properties of thionylimide (Raghavachari, 1982).
3. Molecular Constants and Spectroscopy Analysis
- The high-resolution infrared spectrum of the S–O stretching fundamental of thionylimide was analyzed, providing accurate molecular constants for the study of its "bright" and "dark" states. This study is pivotal for understanding the rotational and vibrational spectra of thionylimide (Joo & Clouthier, 1996).
4. Ultraviolet Absorption Spectrum
- The ultraviolet absorption spectrum of thionylimide, showing two distinct regions of absorption, provides valuable data for understanding the electronic excitation centered at the sulfur atom (Allegretti & Merer, 1972).
5. Photophysical Characteristics and Applications
- Thioxo/dithioxo-naphthalimide, a class of fluorophores involving thionation, has been explored for various applications including as potent photocleavers and photosensitizers for photodynamic therapies. Thionation significantly alters the absorption and intersystem crossing efficiency (Luo, Yang & Qian, 2020).
6. Polymerization and Material Applications
- Studies on the polymerization of N-substituted maleimide monomers, including thionation, provide insights into the synthesis and properties of polymers for various industrial and material science applications (Cubbon, 1965).
7. Optoelectronic Properties Tuning
- Thionation has been demonstrated to enhance the electron mobility of perylene diimides, a material used in organic electronics. This process is vital for the development of high-performance organic field-effect transistors (Tilley et al., 2015).
8. Ab Initio Equilibrium Structures
- High-level ab initio calculations and experimental methods have been used to determine the equilibrium structure of cis-thionylimide, contributing to the understanding of its molecular geometry and bonding (Demaison et al., 2001).
Propriétés
Numéro CAS |
13817-04-4 |
|---|---|
Nom du produit |
Thionylimide |
Formule moléculaire |
HNOS |
Poids moléculaire |
63.08 g/mol |
InChI |
InChI=1S/HNOS/c1-3-2/h1H |
Clé InChI |
PIZNQHDTOZMVBH-UHFFFAOYSA-N |
SMILES |
N=S=O |
SMILES canonique |
N=S=O |
Autres numéros CAS |
13817-04-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



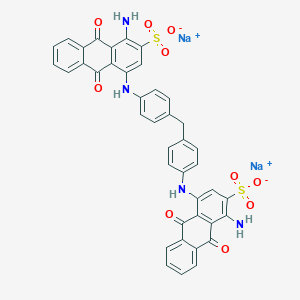
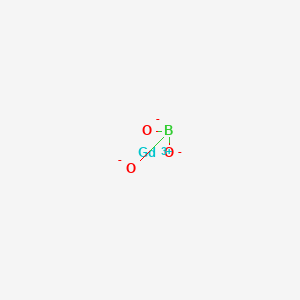
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)
